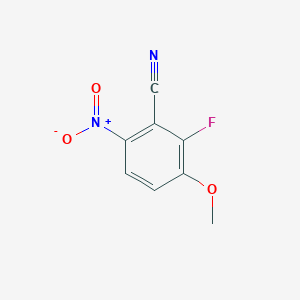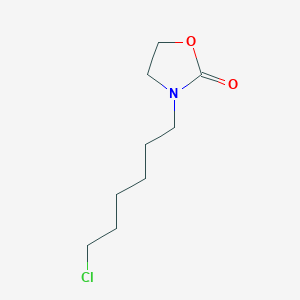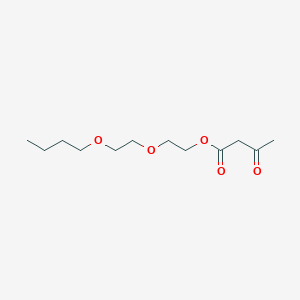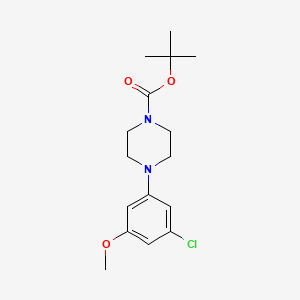
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato-: is an organic compound that features a benzene ring substituted with a trans-4-butylcyclohexyl group and an isothiocyanato group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato- typically involves the following steps:
Formation of the trans-4-butylcyclohexyl group: This can be achieved through the hydrogenation of 4-butylcyclohexene.
Attachment to the benzene ring: The trans-4-butylcyclohexyl group is then attached to the benzene ring via a Friedel-Crafts alkylation reaction.
Introduction of the isothiocyanato group:
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the isothiocyanato group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of thiourea derivatives. This can result in the inhibition of enzyme activity or the disruption of protein function, which underlies its potential biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(trans-4-butylcyclohexyl)-4-bromo-
- Benzene, 1-(trans-4-butylcyclohexyl)-4-nitro-
Comparison:
- Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential biological activity compared to the bromo and nitro derivatives.
- The isothiocyanato group allows for specific interactions with nucleophiles, making it a valuable compound for studying protein interactions and enzyme inhibition.
This detailed article provides a comprehensive overview of Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H23NS |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
1-(4-butylcyclohexyl)-4-isothiocyanatobenzene |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-13-19/h9-12,14-15H,2-8H2,1H3 |
Clé InChI |
DKECCKUGGFAMBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)




![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)






